Cas no 2228577-20-4 (5-(azidomethyl)-2-bromopyridine)

5-(Azidomethyl)-2-bromopyridine is a versatile heterocyclic compound featuring both an azidomethyl and a bromo substituent on a pyridine ring. This bifunctional structure makes it a valuable intermediate in organic synthesis, particularly in click chemistry and cross-coupling reactions. The azide group enables efficient cycloaddition reactions, such as Cu-catalyzed azide-alkyne cycloaddition (CuAAC), while the bromo substituent facilitates palladium-catalyzed couplings like Suzuki or Buchwald-Hartwig reactions. Its high reactivity and selectivity make it useful in pharmaceutical and materials science applications, including the synthesis of bioactive molecules and functionalized polymers. The compound is typically handled under controlled conditions due to the potential instability of the azide group.
5-(azidomethyl)-2-bromopyridine structure
2228577-20-4 structure
Product Name:5-(azidomethyl)-2-bromopyridine
CAS No:2228577-20-4
MF:C6H5BrN4
MW:213.034699201584
CID:6363119
PubChem ID:151178829
Update Time:2025-05-21

5-(azidomethyl)-2-bromopyridine Chemical and Physical Properties

Names and Identifiers

    • 5-(azidomethyl)-2-bromopyridine
    • 2228577-20-4
    • EN300-1906176
    • Inchi: 1S/C6H5BrN4/c7-6-2-1-5(3-9-6)4-10-11-8/h1-3H,4H2
    • InChI Key: NDVWEXFGWILPIT-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C=N1)CN=[N+]=[N-]

Computed Properties

  • Exact Mass: 211.96976g/mol
  • Monoisotopic Mass: 211.96976g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 27.2Ų

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Additional information on 5-(azidomethyl)-2-bromopyridine

Introduction to 5-(azidomethyl)-2-bromopyridine (CAS No. 2228577-20-4)

5-(azidomethyl)-2-bromopyridine, identified by the chemical compound code CAS No. 2228577-20-4, is a significant intermediate in modern pharmaceutical and agrochemical research. This compound belongs to the pyridine class, characterized by a nitrogen-containing heterocyclic structure, which makes it a versatile building block for synthesizing more complex molecules. The presence of both a bromine substituent and an azidomethyl group on the pyridine ring endows it with unique reactivity, making it valuable in cross-coupling reactions and other synthetic transformations.

The bromopyridine moiety is particularly noteworthy as it serves as an effective handle for palladium-catalyzed coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings. These reactions are pivotal in constructing carbon-carbon and carbon-nitrogen bonds, which are essential for the development of novel bioactive compounds. The azidomethyl group, on the other hand, introduces further synthetic possibilities, including click chemistry applications and the introduction of azide functionalities for subsequent derivatization.

In recent years, the demand for specialized intermediates like 5-(azidomethyl)-2-bromopyridine has surged due to their utility in drug discovery programs. For instance, this compound has been employed in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The ability to introduce both aryl and alkyl groups via cross-coupling reactions facilitated by the bromine and azide moieties allows for rapid diversification of molecular libraries, accelerating hit identification and lead optimization processes.

Moreover, advancements in synthetic methodologies have expanded the applications of 5-(azidomethyl)-2-bromopyridine. For example, transition-metal-catalyzed domino reactions have enabled the one-pot construction of complex scaffolds from this precursor. Such methodologies not only improve efficiency but also reduce waste, aligning with green chemistry principles. Recent studies have demonstrated its use in generating novel heterocycles with potential antimicrobial properties, highlighting its versatility beyond traditional pharmaceutical applications.

The compound's reactivity also makes it a valuable tool in material science research. For instance, functionalized pyridines derived from 5-(azidomethyl)-2-bromopyridine have been explored as ligands in metal-organic frameworks (MOFs) and as monomers in polymer synthesis. These materials exhibit intriguing properties such as selective adsorption and luminescence, making them suitable for sensors and catalysts. The integration of such pyridine-based intermediates into advanced materials underscores the broad utility of this chemical entity.

From a regulatory perspective, 5-(azidomethyl)-2-bromopyridine (CAS No. 2228577-20-4) is subject to standard chemical handling protocols due to its reactive nature. While it is not classified as a hazardous or controlled substance under current regulations, proper safety measures must be observed during storage and manipulation to prevent unintended side reactions. Manufacturers and researchers are advised to follow good laboratory practices (GLP) to ensure reproducibility and safety.

Future directions in the study of 5-(azidomethyl)-2-bromopyridine may include exploring its role in biocatalysis and enzymatic transformations. The development of enzymatic methods for constructing complex molecules could further enhance synthetic accessibility while minimizing environmental impact. Additionally, computational modeling techniques are being increasingly applied to predict reactivity patterns and optimize reaction conditions for this intermediate.

In conclusion, 5-(azidomethyl)-2-bromopyridine represents a cornerstone intermediate in modern synthetic chemistry. Its unique structural features enable diverse applications across pharmaceuticals, agrochemicals, and materials science. As research continues to uncover new methodologies and applications for this compound, its importance is likely to grow further. The continued exploration of its reactivity will undoubtedly lead to innovative solutions in drug discovery and material design.

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